molecular formula C10H15NO3 B1594216 Ethyl 3-oxoquinuclidine-2-carboxylate CAS No. 34286-16-3

Ethyl 3-oxoquinuclidine-2-carboxylate

Cat. No.: B1594216
CAS No.: 34286-16-3
M. Wt: 197.23 g/mol
InChI Key: ZJSQPPLVZFFPOW-UHFFFAOYSA-N
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Description

Ethyl 3-oxoquinuclidine-2-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of an ethyl ester group and a keto group at specific positions on the quinuclidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxoquinuclidine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethoxycarbonyl-3-quinuclone with an acid solution under reflux conditions for 10 hours. The reaction mixture is then decolorized using activated carbon, filtered, and cooled in an ice-water bath. Sodium bicarbonate solution is added to adjust the pH to 11-12, and the solvent is evaporated under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxoquinuclidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of quinuclidine.

    Reduction: Hydroxy derivatives of quinuclidine.

    Substitution: Substituted quinuclidine esters or amides.

Scientific Research Applications

Ethyl 3-oxoquinuclidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-oxoquinuclidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-oxoquinuclidine-2-carboxylate can be compared with other similar compounds, such as:

    Quinuclidine derivatives: These compounds share the quinuclidine core structure but differ in the functional groups attached.

    Ethyl esters of other bicyclic amines: These compounds have similar ester groups but different bicyclic amine cores.

Similar Compounds

  • Quinuclidine-3-carboxylate
  • Ethyl 2-oxoquinuclidine-3-carboxylate
  • Ethyl 3-hydroxyquinuclidine-2-carboxylate

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)8-9(12)7-3-5-11(8)6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSQPPLVZFFPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)C2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329131
Record name Ethyl 3-oxoquinuclidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34286-16-3
Record name Ethyl 3-oxoquinuclidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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